

stability of 3-Bromo-1,1,1-trifluoroacetone under reaction conditions

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Compound of Interest

Compound Name: 3-Bromo-1,1,1-trifluoroacetone

Cat. No.: B149082

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Technical Support Center: 3-Bromo-1,1,1-trifluoroacetone

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **3-Bromo-1,1,1-trifluoroacetone**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for **3-Bromo-1,1,1-trifluoroacetone**?

A1: **3-Bromo-1,1,1-trifluoroacetone** is a stable compound under proper storage conditions.[1] It is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 2-8°C in an explosion-proof refrigerator.[1] The container should be kept under an inert gas atmosphere.[1] Due to its high flammability, it must be kept away from heat, sparks, open flames, and other ignition sources.[1][2] This compound is also a lachrymator and causes severe skin and eye damage, so appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, should always be worn during handling.[1][2]

Q2: What are the known incompatibilities of **3-Bromo-1,1,1-trifluoroacetone**?



A2: **3-Bromo-1,1,1-trifluoroacetone** is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2] Contact with these substances can lead to vigorous reactions, decomposition, and the formation of hazardous byproducts.

Q3: What are the primary hazards associated with **3-Bromo-1,1,1-trifluoroacetone**?

A3: This compound is classified as a highly flammable liquid and vapor.[1][2] It can cause severe skin burns and serious eye damage.[1][2] Inhalation may lead to respiratory irritation.[1] In case of fire, thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1][2]

Q4: In what types of reactions is **3-Bromo-1,1,1-trifluoroacetone** typically used?

A4: **3-Bromo-1,1,1-trifluoroacetone** is a versatile reagent in organic synthesis. It is commonly used as a building block for introducing the trifluoroacetylmethyl group into molecules. It participates in nucleophilic substitution and addition reactions.[3] Examples of its applications include the synthesis of 3-nonylthio-1,1,1-trifluoropropan-2-one, perfluoroalkylated trans-allylic alcohols, and cyclic tetrapeptides.[4]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Action
Low or no product yield	Reagent decomposition: The reagent may have been improperly stored or handled, leading to degradation.	Verify the purity of the 3-Bromo-1,1,1-trifluoroacetone using a suitable analytical method like GC or NMR before use. Ensure storage is at 2-8°C under an inert atmosphere.
Incompatible reaction conditions: The presence of strong acids, bases, or reducing/oxidizing agents may be degrading the starting material or product.	Review the reaction scheme for any incompatible reagents. Consider using milder bases or acids if necessary. Ensure all reagents and solvents are pure and dry.	
Formation of multiple side products	Side reactions with nucleophiles: As an α-haloketone, it can undergo various reactions with nucleophiles.	Control the stoichiometry of the nucleophile carefully. Lowering the reaction temperature may improve selectivity. Consider protecting other functional groups in your substrate that might react.
Base-induced decomposition: Strong bases can promote self-condensation or other decomposition pathways.	Use a non-nucleophilic or sterically hindered base. Add the base slowly at a low temperature to control the reaction.	
Discoloration of the reaction mixture (e.g., turning dark brown/black)	Decomposition of the reagent: This can be a sign of thermal or chemical decomposition.	Stop the reaction and re- evaluate the reaction conditions. Ensure the reaction temperature is not exceeding the stability limits of the reactants or products. Check for and eliminate any incompatible substances.



Inconsistent reaction outcomes	Variability in reagent quality: The purity of 3-Bromo-1,1,1- trifluoroacetone can vary between batches or suppliers.	Qualify each new batch of the reagent before use in largescale reactions.
Atmospheric moisture: The compound can be sensitive to moisture.	Ensure all glassware is oven- dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.	

Physicochemical and Stability Data

Property	Value
CAS Number	431-35-6
Molecular Formula	C ₃ H ₂ BrF ₃ O
Molecular Weight	190.95 g/mol
Appearance	Colorless to light yellow clear liquid[5]
Boiling Point	87 °C at 743 mmHg (lit.)[4]
Density	1.839 g/mL at 25 °C (lit.)[4][6]
Refractive Index	n20/D 1.376 (lit.)[4]
Flash Point	5 °C (41 °F) - closed cup[6]
Storage Temperature	2-8 °C[1]
Incompatibilities	Strong acids, strong bases, strong oxidizing agents, strong reducing agents[1][2]

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Thiol



This protocol describes a general procedure for the S-alkylation of a thiol with **3-Bromo-1,1,1-trifluoroacetone**.

Materials:

- 3-Bromo-1,1,1-trifluoroacetone
- Thiol of interest
- A suitable base (e.g., potassium carbonate, triethylamine)
- Anhydrous solvent (e.g., acetonitrile, acetone)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- · Magnetic stirrer and heating mantle

Procedure:

- Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
- Dissolve the thiol (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.
- Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
- Slowly add a solution of **3-Bromo-1,1,1-trifluoroacetone** (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture at 0°C or room temperature, depending on the reactivity of the thiol.
- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). The reaction may be heated if necessary.
- Upon completion, cool the reaction mixture to room temperature.



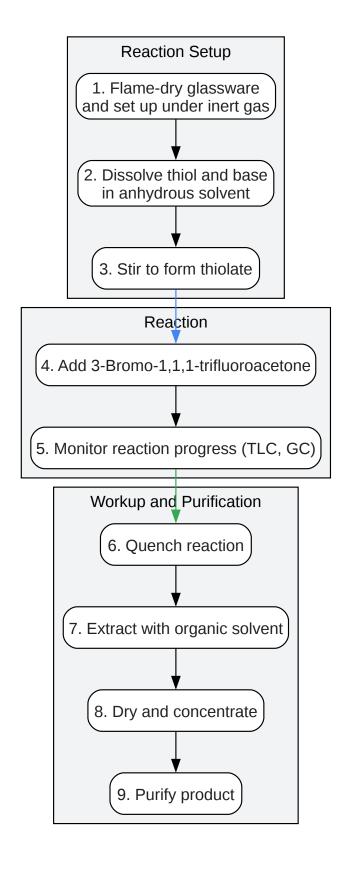




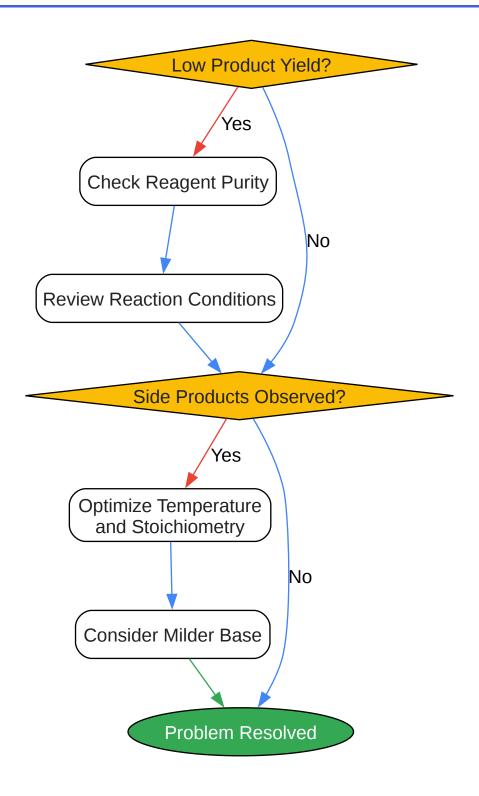
- Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Diagrams









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